molecular formula C28H44I2N4 B13772893 Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide CAS No. 74758-21-7

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide

Cat. No.: B13772893
CAS No.: 74758-21-7
M. Wt: 690.5 g/mol
InChI Key: SFRSIIXBHLHCQE-UHFFFAOYSA-L
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Description

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) is a complex organic compound that features an indole moiety, a phenyl group, and a diiodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) typically involves the reaction of 3-phenylindole with diethylmethylamine and subsequent quaternization with diiodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diiodide counterion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The diiodide counterion may also play a role in modulating the compound’s overall charge and solubility, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(1-indolyl)propan-1-ammonium chloride
  • 3-(1-indolyl)-N,N,N-trimethylpropan-1-ammonium chloride

Uniqueness

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) is unique due to its specific structural features, including the presence of both an indole moiety and a phenyl group, as well as the diiodide counterion

Properties

CAS No.

74758-21-7

Molecular Formula

C28H44I2N4

Molecular Weight

690.5 g/mol

IUPAC Name

2-[2-[diethyl(methyl)azaniumyl]ethyl-(3-phenylindol-1-yl)amino]ethyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C28H44N4.2HI/c1-7-31(5,8-2)22-20-29(21-23-32(6,9-3)10-4)30-24-27(25-16-12-11-13-17-25)26-18-14-15-19-28(26)30;;/h11-19,24H,7-10,20-23H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

SFRSIIXBHLHCQE-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCN(CC[N+](C)(CC)CC)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[I-].[I-]

Origin of Product

United States

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